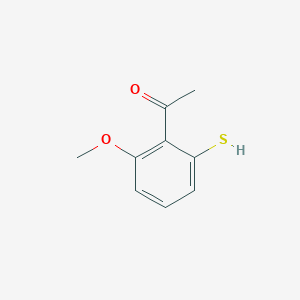

2'-Mercapto-6'-methoxyacetophenon

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxy-6-sulfanylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-6(10)9-7(11-2)4-3-5-8(9)12/h3-5,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPIFWAQTPPDHBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1S)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83080-84-6 | |

| Record name | 1-(2-methoxy-6-sulfanylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Mercapto 6 Methoxyacetophenone and Its Analogues

General Strategies for α-Sulfenylation of Acyl Arenes

The introduction of a sulfur atom at the α-position to the carbonyl group of acyl arenes is a key transformation in organic synthesis. These α-sulfenylated products are valuable intermediates.

A common and well-established method for α-sulfenylation involves a two-step sequence. The first step is the α-bromination of the acetophenone (B1666503) derivative. The resulting α-bromo ketone is a potent electrophile. The second step involves a nucleophilic substitution (SN2) reaction with a suitable sulfur nucleophile. Thiols and their conjugate bases, thiolates, are excellent nucleophiles for this purpose due to the high polarizability and nucleophilicity of the sulfur atom. masterorganicchemistry.comchemistrysteps.comyoutube.com

The general mechanism proceeds as follows:

Enolization/Enolate Formation: The acyl arene, in the presence of an acid or base, forms an enol or enolate.

Bromination: The enol/enolate attacks molecular bromine (Br₂) to form the α-bromoacyl arene.

Nucleophilic Attack: A thiol (R-SH) or, more effectively, a thiolate anion (RS⁻), attacks the electrophilic α-carbon, displacing the bromide ion. youtube.comyoutube.com Thiolates are often preferred as they are stronger nucleophiles and their weaker basicity compared to alkoxides minimizes competing elimination reactions. chemistrysteps.comyoutube.com

This method's reliability stems from the predictable nature of SN2 reactions, although it is best suited for primary and secondary halides to avoid elimination side reactions. chemistrysteps.comyoutube.com

In recent years, green chemistry principles have driven the development of reactions in environmentally benign solvents like water. Water has been shown to promote certain organic reactions, including nucleophilic substitutions. A catalyst-free method for the anti-Markovnikov addition of thiols to styrenes at room temperature in water has been demonstrated, highlighting the potential of aqueous media for forming carbon-sulfur bonds. researchgate.net Furthermore, a method for the direct sulfenylation of arenes using ethyl arylsulfinates has been developed in water, mediated by tetrabutylammonium (B224687) iodide (TBAI). acs.org These approaches offer advantages such as safety, cost-effectiveness, and simplified product isolation. researchgate.net While direct examples of water-promoted α-sulfenylation of acyl arenes via SN2 displacement are less common, the precedent set by these related transformations suggests a promising area for future research to develop greener synthetic routes.

Targeted Synthesis of 2'-Mercapto-6'-methoxyacetophenone Precursors

The targeted synthesis of the specific constitutional isomer, 2'-Mercapto-6'-methoxyacetophenone, requires a regioselective approach to the substitution pattern on the aromatic ring.

The core structure, methoxyacetophenone, is typically synthesized via the Friedel-Crafts acylation of anisole (B1667542). scribd.comgoogle.com This reaction involves an electrophilic aromatic substitution where an acyl group is introduced onto the anisole ring, catalyzed by a Lewis acid. scribd.com However, this reaction with anisole typically yields the 4-methoxyacetophenone isomer as the major product due to the para-directing effect of the methoxy (B1213986) group. scribd.comoc-praktikum.de

To achieve the desired 2',6'-substitution pattern, an alternative strategy starting from 3-methoxyphenol (B1666288) is more effective. A reported organometallic route to the analogous 2'-hydroxy-6'-methoxyacetophenone provides a blueprint. researchgate.net In this key step, 3-methoxyphenol is first protected and then selectively metallated at the 2-position using butyllithium. The resulting aryllithium species is converted to an organozinc compound, which then undergoes a palladium-catalyzed acylation with acetyl chloride to yield the desired ketone with high regioselectivity. researchgate.net This organometallic strategy circumvents the regioselectivity issues of traditional Friedel-Crafts reactions.

Table 1: Comparison of Catalytic Systems for Methoxyacetophenone Synthesis

| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference(s) |

| Anisole | Acetic Anhydride | AlCl₃ | Dichloromethane | 40-50 | 4-Methoxyacetophenone | 23.5 | scribd.com |

| Anisole | Acetic Anhydride | Sc(OTf)₃ | Nitromethane | 50 | p-Methoxyacetophenone | Not specified | oc-praktikum.de |

| Anisole | Acetic Anhydride | ZnCl₂ | Dichloromethane | Room Temp. | p-Methoxyacetophenone | 90 | google.com |

| 3-Methoxyphenol (protected) | Acetyl Chloride | Pd(PPh₃)₄ / ZnCl₂ | THF | 0 | 2'-Hydroxy-6'-methoxyacetophenone | 66 | researchgate.net |

With the appropriate acetophenone precursor in hand, the next critical step is the introduction of the thiol group at the 2'-position. Converting an aromatic methoxy or hydroxy group directly into a thiol is challenging. A more viable advanced strategy involves the use of organometallic intermediates.

One powerful method involves the reaction of an organolithium or Grignard reagent with elemental sulfur. wikipedia.org This approach would begin with a 2'-halo-6'-methoxyacetophenone precursor. The halogen atom (e.g., bromine) can be converted into an organolithium species by treatment with an alkyllithium reagent (e.g., n-butyllithium) or into a Grignard reagent with magnesium metal. This organometallic intermediate is then reacted with elemental sulfur (S₈) to form a lithium or magnesium thiolate. Subsequent acidic workup protonates the thiolate to yield the final 2'-mercapto-6'-methoxyacetophenone. A similar strategy has been successfully employed for the synthesis of 2-mercaptobenzaldehyde (B1308449) from ortho-bromobenzaldehyde. researchgate.net

Novel Synthetic Routes and Methodological Advancements

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally friendly methods. For the synthesis of complex molecules like 2'-Mercapto-6'-methoxyacetophenone, several advancements are noteworthy.

Organometallic Cross-Coupling: As described for the synthesis of the 2'-hydroxy-6'-methoxyacetophenone precursor, the use of directed ortho-metallation followed by palladium-catalyzed cross-coupling represents a significant advancement over classical Friedel-Crafts chemistry. researchgate.net This allows for precise regiocontrol, which is essential for constructing highly substituted aromatic rings.

Green Chemistry Approaches: The use of water or mixed aqueous-organic solvent systems, as seen in some C-S bond-forming reactions, is a growing trend. researchgate.netnih.gov Microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, has also been effectively used for synthesizing sulfur-containing heterocycles in green solvents. nih.gov Applying these principles could lead to more sustainable routes for 2'-Mercapto-6'-methoxyacetophenone and its analogues.

Mechanochemistry: Catalyst-free, one-pot, three-component reactions conducted by mechanical milling (mechanochemistry) are emerging as a powerful synthetic tool. nih.gov While not yet applied to this specific target, this solvent-free technique offers potential for efficient and novel bond formations, including C–S bonds.

These evolving methodologies provide a toolbox for chemists to design more elegant and efficient syntheses of 2'-Mercapto-6'-methoxyacetophenone, moving beyond traditional methods toward more precise and sustainable chemical manufacturing.

Development of Efficient, Atom-Economical Protocols

The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the synthesis into the final product, are central to modern organic chemistry. unict.itresearchgate.net The development of protocols that adhere to these principles is crucial for creating more sustainable and cost-effective synthetic routes.

A key precursor for 2'-mercapto-6'-methoxyacetophenone is 2'-hydroxy-6'-methoxyacetophenone. An efficient synthesis of this precursor has been reported starting from 3-methoxyphenol. researchgate.net This organometallic route involves the selective metallation of the protected 3-methoxyphenol at the 2-position using butyllithium, followed by the addition of zinc chloride to form the corresponding organozinc compound. This intermediate readily reacts with acetyl chloride under palladium catalysis to yield 2'-hydroxy-6'-methoxyacetophenone in good yields. researchgate.net

Another approach to 2'-hydroxy-6'-methoxyacetophenone starts from the commercially available 2,6-dihydroxyacetophenone. chemicalbook.comguidechem.com This method involves the selective methylation of one of the hydroxyl groups. The reaction can be carried out using dimethyl sulfate (B86663) or iodomethane (B122720) in the presence of a base like potassium carbonate. chemicalbook.comguidechem.com

The subsequent conversion of the hydroxyl group to a mercapto group is a critical step in the synthesis of the target compound. The Newman-Kwart rearrangement offers a powerful and widely used method for this transformation. wikipedia.orgorganic-chemistry.orgjk-sci.com This reaction involves the conversion of a phenol (B47542) to an O-aryl thiocarbamate, which upon heating, rearranges to the thermodynamically more stable S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate furnishes the desired thiophenol. wikipedia.orgorganic-chemistry.org The driving force for this intramolecular rearrangement is the formation of a stable C=O bond from a C=S bond. organic-chemistry.org

Recent advancements have focused on lowering the high temperatures traditionally required for the Newman-Kwart rearrangement. The use of palladium catalysts, for instance, has been shown to significantly reduce the reaction temperature, making the process more amenable to substrates with sensitive functional groups. organic-chemistry.org

Below is a table summarizing a potential atom-economical synthetic route to 2'-mercapto-6'-methoxyacetophenone:

Table 1: Proposed Atom-Economical Synthesis of 2'-Mercapto-6'-methoxyacetophenone

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

| 1 | 2,6-Dihydroxyacetophenone | Dimethyl sulfate, K₂CO₃, Acetone, Reflux | 2'-Hydroxy-6'-methoxyacetophenone | Selective O-methylation |

| 2 | 2'-Hydroxy-6'-methoxyacetophenone | 1. NaH, THF; 2. Dimethylthiocarbamoyl chloride | O-(2-Acetyl-3-methoxyphenyl) dimethylthiocarbamate | Formation of thiocarbamate |

| 3 | O-(2-Acetyl-3-methoxyphenyl) dimethylthiocarbamate | Heat (or Pd catalyst) | S-(2-Acetyl-3-methoxyphenyl) dimethylthiocarbamate | Newman-Kwart Rearrangement |

| 4 | S-(2-Acetyl-3-methoxyphenyl) dimethylthiocarbamate | Aqueous base (e.g., NaOH), Heat | 2'-Mercapto-6'-methoxyacetophenone | Hydrolysis |

Mechanochemical Approaches in Acetophenone Functionalization

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based methods. These reactions are often performed in the absence of or with minimal amounts of solvent, leading to reduced waste and simplified work-up procedures.

While a specific mechanochemical synthesis of 2'-mercapto-6'-methoxyacetophenone has not been reported, the functionalization of acetophenones using mechanochemical methods is an active area of research. For example, the synthesis of chalcones, which are precursors to a wide range of heterocyclic compounds, has been successfully achieved through the mechanochemical condensation of substituted acetophenones and benzaldehydes. This solvent-free approach often leads to high yields in shorter reaction times compared to conventional methods.

Stereochemical Control and Diastereoselective Synthesis Considerations

While 2'-mercapto-6'-methoxyacetophenone itself is achiral, the introduction of substituents on the acetyl group or the aromatic ring can lead to the formation of stereocenters. In such cases, controlling the stereochemical outcome of the reaction becomes a critical aspect of the synthesis.

Diastereoselective synthesis, the selective formation of one diastereomer over others, is a key consideration in the synthesis of complex molecules. For instance, in reactions involving the functionalization of the acetyl group of substituted acetophenones, the stereochemistry of the newly formed stereocenter can often be controlled by the choice of reagents and reaction conditions.

One example of diastereoselective synthesis involving acetophenone derivatives is the conjugate addition of nucleophiles to α,β-unsaturated ketones (chalcones) derived from acetophenones. The stereochemical outcome of these reactions can be influenced by factors such as the nature of the nucleophile, the catalyst, and the solvent.

Furthermore, in the synthesis of more complex analogues of 2'-mercapto-6'-methoxyacetophenone that may contain multiple stereocenters, the order of bond formation and the use of chiral auxiliaries or catalysts can be employed to achieve high levels of diastereoselectivity. While specific studies on the diastereoselective synthesis of analogues of 2'-mercapto-6'-methoxyacetophenone are limited, the general principles of stereochemical control in organic synthesis are directly applicable.

Chemical Reactivity and Mechanistic Investigations of 2 Mercapto 6 Methoxyacetophenone

Reactivity Profiles of the Carbonyl and Thiol Functionalities

The ketone and thiol groups are the primary centers of reactivity in 2'-Mercapto-6'-methoxyacetophenone, engaging in a variety of nucleophilic and electrophilic transformations.

Nucleophilic and Electrophilic Pathways of the Ketone

The carbonyl group of an acetophenone (B1666503) is characteristically electrophilic at the carbon atom, making it susceptible to attack by nucleophiles. This fundamental reactivity leads to a host of addition reactions. The presence of the ortho-mercapto and meta-methoxy groups on the phenyl ring of 2'-Mercapto-6'-methoxyacetophenone electronically influences the reactivity of the ketone. The methoxy (B1213986) group, being electron-donating, can increase the electron density on the aromatic ring, which might slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone.

Nucleophilic addition is a principal reaction pathway for aldehydes and ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. Common nucleophiles for these reactions include organometallic reagents like Grignard reagents and organolithium compounds, as well as hydrides, amines, and cyanide. For instance, the reaction of a ketone with a primary amine typically forms an imine through a nucleophilic addition-elimination mechanism.

The ketone functionality can also participate in electrophilic pathways, primarily through the formation of an enol or enolate intermediate. In the presence of an acid or base, a proton can be removed from the α-carbon (the methyl group), creating a nucleophilic enol or enolate. This intermediate can then react with various electrophiles.

Role of the Mercapto Group in Intermolecular Reactions

The thiol (-SH) group, also known as a mercapto group, is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). This high nucleophilicity allows it to readily participate in a variety of intermolecular reactions, most notably in the formation of carbon-sulfur bonds.

One of the most significant reactions involving thiols is the thia-Michael addition, where the thiol adds across an α,β-unsaturated carbonyl compound. This conjugate addition is a highly efficient method for C-S bond formation. The reaction can be catalyzed by bases, which deprotonate the thiol to the more nucleophilic thiolate, or by nucleophiles like phosphines. The general mechanism involves the formation of a thiolate, which then attacks the β-carbon of the Michael acceptor. Subsequent proton exchange regenerates the catalyst and yields the final adduct.

Thiols can also react with other electrophiles. For example, they can be alkylated by alkyl halides or undergo addition to alkynes. The nucleophilicity of the thiol in 2'-Mercapto-6'-methoxyacetophenone is expected to be a dominant feature of its reactivity profile, enabling it to act as a key building block in the synthesis of more complex sulfur-containing molecules.

Studies on Reaction Mechanisms Involving 2'-Mercapto-6'-methoxyacetophenone

The unique arrangement of functional groups in 2'-Mercapto-6'-methoxyacetophenone opens up specific mechanistic pathways that have been the subject of investigation, particularly in the areas of α-functionalization and conjugate additions.

Investigations into α-Functionalization Mechanisms

The α-position of acetophenones is a key site for functionalization, typically proceeding through an enol or enolate intermediate. Common α-functionalization reactions include halogenation and alkylation.

Intramolecular Cyclization and Rearrangement Pathways

The structure of 2'-Mercapto-6'-methoxyacetophenone, featuring a nucleophilic thiol group and an electrophilic carbonyl carbon in a proximate ortho position, is primed for intramolecular reactions. The primary and most studied of these is the acid-catalyzed intramolecular cyclization to form substituted thioxanthones.

The generally accepted mechanism for this transformation involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the thiol group acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a dehydration step, leading to the formation of the stable, conjugated thioxanthone ring system. The methoxy group at the 6' position can influence the electron density of the aromatic ring, potentially affecting the rate and efficiency of the cyclization.

While the direct intramolecular rearrangement of 2'-Mercapto-6'-methoxyacetophenone itself is not extensively documented, rearrangements are common in related acetophenone derivatives. For instance, the Beckmann rearrangement of acetophenone oximes, which can be synthesized from the corresponding acetophenone, is a well-known acid-catalyzed reaction that converts the oxime into an amide. unive.itrsc.orgresearchgate.net This reaction proceeds through the protonation of the oxime's hydroxyl group, followed by the migration of the phenyl group to the nitrogen atom, ultimately yielding acetanilide (B955) after tautomerization. rsc.org The conditions for such rearrangements, typically strong acid catalysis, could potentially compete with the intramolecular cyclization of 2'-Mercapto-6'-methoxyacetophenone if the corresponding oxime were formed.

Table 1: Key Reactions of Acetophenone Derivatives

| Reaction Name | Starting Material | Product | Key Conditions |

| Intramolecular Cyclization | 2'-Mercaptoacetophenone derivative | Thioxanthone derivative | Acid catalysis |

| Beckmann Rearrangement | Acetophenone oxime | Acetanilide | Acid catalysis unive.itrsc.orgresearchgate.net |

Photochemical and Thermal Transformations of Related Acetophenone Structures

The photochemical behavior of acetophenone and its derivatives is a rich field of study. Thioxanthones, the cyclization products of 2'-mercaptoacetophenones, are well-known photosensitizers. rsc.orgrsc.org They can absorb light and transfer the energy to other molecules, initiating photochemical reactions. rsc.org For instance, thioxanthone can be used as a photocatalyst in [2+2] photocycloaddition reactions. nih.gov While direct photochemical studies on 2'-Mercapto-6'-methoxyacetophenone are scarce, it is plausible that upon irradiation, it could undergo cyclization to form the photoactive thioxanthone. The efficiency of such a reaction would depend on the wavelength of light and the presence of any sensitizers or quenchers.

Studies on mercaptoalkoxy-thioxanthones have shown that the excited triplet state can interact with a ground state molecule, leading to the formation of a thiyl radical. bibliotekanauki.pl This suggests that photochemical excitation of 2'-Mercapto-6'-methoxyacetophenone could potentially lead to radical-mediated pathways, either intramolecularly or intermolecularly, depending on the reaction conditions.

Thermal transformations of acetophenone derivatives have also been investigated. For example, the thermal decomposition of acetophenone cyclic diperoxide has been studied in various solvents, demonstrating first-order kinetics. mdpi.com While not directly analogous, this indicates that under thermal stress, the peroxide linkage breaks, initiating a cascade of reactions. In the case of 2'-Mercapto-6'-methoxyacetophenone, thermal conditions, particularly in the presence of an acid catalyst, are more likely to favor the intramolecular cyclization to the thermodynamically stable thioxanthone. However, at higher temperatures and in the absence of a catalyst, other decomposition or rearrangement pathways might become accessible.

Table 2: Photochemical and Thermal Reactions of Related Structures

| Reaction Type | Substrate | Key Findings |

| Photochemical | Thioxanthone | Acts as a photocatalyst and photoinitiator. rsc.orgrsc.org |

| Photochemical | Mercaptoalkoxy-thioxanthones | Formation of thiyl radicals from the excited triplet state. bibliotekanauki.pl |

| Thermal | Acetophenone cyclic diperoxide | Undergoes first-order thermal decomposition. mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2'-Mercapto-6'-methoxyacetophenone in solution. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments are employed to map out the intricate network of atomic connections.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms, a series of 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For 2'-Mercapto-6'-methoxyacetophenone, COSY spectra would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene (B151609) ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the methyl protons of the methoxy (B1213986) and acetyl groups will show direct correlations to their respective carbon atoms. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds (²J and ³J). columbia.edu This technique is instrumental in piecing together the molecular fragments. Key HMBC correlations for 2'-Mercapto-6'-methoxyacetophenone would include:

Correlations from the acetyl protons to the carbonyl carbon and the adjacent aromatic carbon.

Correlations from the methoxy protons to the aromatic carbon to which the methoxy group is attached.

Correlations from the aromatic protons to neighboring and more distant carbon atoms, confirming the substitution pattern.

These 2D NMR techniques, used in concert, provide a detailed and robust assignment of the molecular structure. science.govyoutube.com

Computational Approaches for Predicting Chemical Shifts and Correlating with Experimental Data

Computational chemistry offers powerful tools for predicting NMR chemical shifts, which can then be compared with experimental data to validate structural assignments. nih.gov Density Functional Theory (DFT) is a commonly employed method for this purpose. nih.gov

The process typically involves:

Generating a 3D model of the 2'-Mercapto-6'-methoxyacetophenone molecule.

Optimizing the geometry of the molecule using a selected DFT functional and basis set.

Calculating the NMR shielding tensors for each nucleus.

Converting the shielding tensors to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Various functionals and basis sets can be used, and the choice can influence the accuracy of the prediction. idc-online.com The correlation between the calculated and experimental chemical shifts serves as a strong indicator of the correctness of the proposed structure. nih.gov Machine learning approaches are also emerging as rapid and accurate methods for chemical shift prediction. arxiv.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2'-Mercapto-6'-methoxyacetophenone

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Acetyl CH₃ | 2.6 | 26.5 |

| Methoxy OCH₃ | 3.9 | 55.5 |

| Aromatic CH | 6.8 - 7.8 | 110 - 140 |

| Carbonyl C=O | - | ~200 |

| Aromatic C-S | - | ~125 |

| Aromatic C-O | - | ~158 |

Note: These are approximate values and can vary based on the computational method and solvent used.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular weight and elemental composition of 2'-Mercapto-6'-methoxyacetophenone. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the molecule, which are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

The experimentally determined accurate mass allows for the unambiguous calculation of the molecular formula (C₉H₁₀O₂S).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the protonated or deprotonated molecule. This provides valuable structural information by revealing characteristic neutral losses and fragment ions.

Table 2: Expected High-Resolution Mass Spectrometry Data for 2'-Mercapto-6'-methoxyacetophenone

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 183.0474 |

| [M+Na]⁺ | 205.0293 |

| [M-H]⁻ | 181.0328 |

M refers to the neutral molecule C₉H₁₀O₂S.

Common fragmentation patterns would likely involve the loss of the acetyl group, the methoxy group, or cleavage of the thioether bond. For instance, a prominent peak in the positive ion mode might correspond to the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetyl group.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 2'-Mercapto-6'-methoxyacetophenone would exhibit characteristic absorption bands. A strong band around 1680 cm⁻¹ is indicative of the aromatic ketone carbonyl (C=O) stretching vibration. blogspot.com The C-O stretching of the methoxy group would appear in the region of 1250-1000 cm⁻¹. blogspot.com Aromatic C-H and C=C stretching vibrations would be observed in the ranges of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. The S-H stretching vibration of the mercapto group, if present as a free thiol, would give a weak band around 2600-2550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. Studies on similar acetophenone (B1666503) derivatives have utilized Raman spectroscopy to investigate conformational changes and phase transitions under varying temperature and pressure conditions. researchgate.net

Table 3: Key Vibrational Frequencies for 2'-Mercapto-6'-methoxyacetophenone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | ~1680 |

| C-O (Methoxy) | Stretching | 1250-1000 |

| Aromatic C=C | Stretching | 1600-1450 |

| Aromatic C-H | Stretching | 3100-3000 |

| S-H (Thiol) | Stretching | 2600-2550 (weak) |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions and photophysical properties of 2'-Mercapto-6'-methoxyacetophenone.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum is characterized by absorption bands corresponding to the promotion of electrons from lower to higher energy molecular orbitals. For an aromatic ketone like this, one would expect to see π→π* transitions at shorter wavelengths (higher energy) and a weaker, longer-wavelength n→π* transition associated with the carbonyl group. The methoxy and mercapto substituents on the aromatic ring will influence the position and intensity of these absorption bands. Research on the related 2'-methoxyacetophenone (B1218423) shows it has enhanced UVA absorption compared to other acetophenone derivatives. csic.es

Emission (Fluorescence/Phosphorescence) Spectroscopy: Upon absorption of light, the excited molecule can relax back to the ground state by emitting light. This emission can be in the form of fluorescence (from the singlet excited state) or phosphorescence (from the triplet excited state). The study of these emission properties, including quantum yields and lifetimes, is crucial for understanding the molecule's behavior in photochemical reactions. For instance, 2'-methoxyacetophenone has been studied for its ability to act as a photosensitizer, a property intrinsically linked to its excited state characteristics. csic.es

X-ray Crystallography Studies for Solid-State Molecular Architecture and Intermolecular Interactions

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and torsional angles.

An X-ray crystallographic study of 2'-Mercapto-6'-methoxyacetophenone would reveal:

The planarity of the acetophenone system.

The orientation of the methoxy and mercapto groups relative to the aromatic ring.

The packing of the molecules in the crystal lattice.

The nature and geometry of any intermolecular interactions, such as hydrogen bonds (if the mercapto proton is involved), π-π stacking between aromatic rings, or other van der Waals forces.

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules. While no crystal structure for 2'-Mercapto-6'-methoxyacetophenone is currently available in public databases, the technique remains the gold standard for solid-state structural elucidation.

Coordination Chemistry of 2 Mercapto 6 Methoxyacetophenone

Ligand Design Principles and Coordination Modes of Thiol-Functionalized Ketones

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. mdpi.com Thiol-functionalized ketones, such as 2'-Mercapto-6'-methoxyacetophenone, are classified as bifunctional ligands, offering at least two potential coordination sites: the soft thiol sulfur atom and the hard carbonyl oxygen atom.

According to the Hard and Soft Acids and Bases (HSAB) theory, hard acids (metal ions) prefer to bind to hard bases (donors like oxygen), while soft acids prefer soft bases (donors like sulfur). alfa-chemistry.com This principle governs the coordination behavior of 2'-Mercapto-6'-methoxyacetophenone with different metal ions. For instance, late transition metals, which are typically soft Lewis acids, are expected to form strong bonds with the soft sulfur donor of the thiol group. wikipedia.org Conversely, early transition metals or metals in high oxidation states (hard Lewis acids) might show a greater affinity for the hard oxygen atom of the carbonyl group.

The presence of the methoxy (B1213986) group at the 6'-position can also influence the coordination behavior through steric and electronic effects. Sterically, it can influence the approach of the metal ion and the conformation of the ligand upon coordination. Electronically, the methoxy group can modulate the electron density on the aromatic ring and, consequently, the donor properties of the adjacent thiol and carbonyl groups.

Common coordination modes for thiol-functionalized ketones include:

Monodentate coordination: The ligand binds to the metal center through either the sulfur or the oxygen atom. S-coordination is more common with soft metal ions. libretexts.org

Bidentate chelation: The ligand forms a stable chelate ring by coordinating to the metal center through both the deprotonated thiol sulfur and the carbonyl oxygen. This is a very common mode for this type of ligand, leading to the formation of a six-membered chelate ring. nih.gov

Bridging coordination: The thiol group can bridge two metal centers, a common feature for thiolate ligands. wikipedia.org

The interplay of these factors allows for the rational design of complexes with specific geometries and electronic properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2'-Mercapto-6'-methoxyacetophenone can be achieved through several established methods in coordination chemistry.

The synthesis of transition metal complexes with ligands bearing both sulfur and oxygen donors often involves the reaction of a metal salt with the ligand in a suitable solvent. For 2'-Mercapto-6'-methoxyacetophenone, a typical synthesis would involve the deprotonation of the thiol group with a weak base, followed by the addition of a metal salt. The reaction is often carried out in an alcoholic medium to facilitate the dissolution of both the ligand and the metal salt. nih.gov

For example, the synthesis of a Ni(II) complex could be represented by the following general reaction:

NiCl₂ + 2 (HOC₆H₃(OCH₃)C(O)CH₃) + 2 Base → [Ni(OC₆H₃(OCH₃)C(O)CH₃)₂] + 2 Base·HCl

The choice of the metal precursor is crucial. Metal acetates, chlorides, nitrates, or perchlorates are commonly used. nih.govijrbat.in The stoichiometry of the reaction (metal-to-ligand ratio) will determine whether a homoleptic or heteroleptic complex is formed.

Characterization of the resulting complexes typically involves a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This technique is invaluable for determining the coordination mode of the ligand. A shift in the C=O stretching frequency to a lower wavenumber upon coordination indicates the involvement of the carbonyl oxygen in bonding. The disappearance of the S-H stretching vibration confirms the deprotonation and coordination of the thiol group.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the metal center and the nature of the metal-ligand bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordination sphere.

Magnetic Susceptibility Measurements: This technique helps in determining the spin state and, by extension, the geometry of paramagnetic metal complexes. nih.gov

Elemental Analysis: Confirms the empirical formula of the synthesized complexes.

A comparative study of cobalt complexes with ligands containing either oxygen or sulfur donors has shown that the nature of the donor atom significantly influences the electronic properties and reactivity of the metal center. nih.gov

Homoleptic complexes are those in which all the ligands coordinated to the metal center are identical. For 2'-Mercapto-6'-methoxyacetophenone, a homoleptic complex would have the general formula [M(L)n], where L represents the deprotonated ligand. The formation of homoleptic complexes is favored when the metal-to-ligand ratio is 1:n, where n is the coordination number of the metal ion. For example, a square planar Ni(II) complex would likely be formed in a 1:2 metal-to-ligand ratio, yielding [Ni(L)₂]. rsc.org

Heteroleptic complexes , also known as mixed-ligand complexes, contain more than one type of ligand coordinated to the metal center. orientjchem.org These can be synthesized by reacting a pre-formed complex with a second ligand or by a one-pot reaction of the metal salt with two different ligands. For instance, a heteroleptic complex of 2'-Mercapto-6'-methoxyacetophenone could be prepared by reacting [Ni(L)₂] with a neutral N-donor ligand like pyridine (B92270) or by reacting NiCl₂ with one equivalent of 2'-Mercapto-6'-methoxyacetophenone and one equivalent of another ligand. The formation of heteroleptic complexes can lead to fine-tuning of the electronic and steric properties of the metal center.

| Complex Type | General Formula | Synthesis Strategy |

| Homoleptic | [M(L)n] | Reaction of a metal salt with 'n' equivalents of the ligand. |

| Heteroleptic | [M(L)x(L')y] | Stepwise addition of ligands or a one-pot reaction with multiple ligands. |

Structural Elucidation of Coordination Compounds

The definitive determination of the structure of a coordination compound is achieved through single-crystal X-ray diffraction analysis.

While no crystal structures of complexes with 2'-Mercapto-6'-methoxyacetophenone are publicly available, we can infer the likely structural features from related compounds. For instance, the crystal structures of nickel(II) complexes with N,N',N'',S-tetradentate Schiff base ligands have been reported to exhibit a square-planar geometry around the Ni(II) center. nih.gov In these complexes, the Ni-S bond lengths are a key parameter, providing insight into the strength of the metal-sulfur interaction.

A hypothetical square planar bis(2'-mercapto-6'-methoxyacetophenonato)nickel(II) complex, [Ni(C₉H₉O₂S)₂], would be expected to have the two ligands arranged in a cis or trans configuration. The trans isomer is often favored to minimize steric hindrance between the ligands.

Table of Expected Bond Lengths and Angles for a Hypothetical [Ni(C₉H₉O₂S)₂] Complex:

| Parameter | Expected Value | Reference |

| Ni-S bond length | ~2.1 - 2.2 Å | nih.gov |

| Ni-O bond length | ~1.8 - 1.9 Å | nih.gov |

| S-Ni-O bite angle | ~90° | nih.gov |

| S-Ni-S angle (trans) | 180° | - |

| O-Ni-O angle (trans) | 180° | - |

The packing of these complexes in the solid state is often influenced by intermolecular interactions such as hydrogen bonding and π-π stacking, which can lead to the formation of supramolecular architectures. nih.gov

The conformation of the 2'-Mercapto-6'-methoxyacetophenone ligand within the coordination sphere of a metal ion is a critical aspect of its structure. Upon chelation, the ligand is forced into a relatively planar conformation to accommodate the formation of the six-membered chelate ring. However, some degree of puckering in the chelate ring is possible.

The orientation of the methoxy group relative to the chelate ring can also vary. It may lie in the plane of the aromatic ring or be twisted out of the plane. The specific conformation adopted will be a balance between minimizing steric strain and maximizing electronic stabilization.

Electronic and Electrochemical Properties of Metal Complexes

The electronic and electrochemical properties of metal complexes are fundamental to understanding their reactivity. For complexes of 2'-Mercapto-6'-methoxyacetophenone, these properties are influenced by the nature of the metal ion and the coordination environment provided by the ligand.

Redox Behavior and Electrochemistry

The redox behavior of metal complexes of 2'-Mercapto-6'-methoxyacetophenone is a key area of investigation, as it underpins their potential applications in catalysis and materials science. Techniques such as cyclic voltammetry are employed to study the oxidation and reduction processes of these complexes.

Similarly, the electrochemical properties of cobalt and nickel complexes are also of significant interest. The synthesis of cobalt(II), nickel(II), and copper(II) complexes with ligands derived from substituted 2'-hydroxyacetophenones has been reported, with their structures and geometries being proposed based on spectral and magnetic data. jocpr.com The electrochemical behavior of such complexes, often studied in solvents like DMSO, reveals information about their stability and potential for electron transfer reactions. researchgate.netresearchgate.netnih.gov For instance, cobalt(II) complexes with macrocyclic ligands derived from 2,2':6',2''-terpyridine have shown reversible reduction waves, indicating stable reduced species. researchgate.net

Table 1: Representative Redox Potentials of Related Copper Complexes

| Ligand System | Redox Couple | Potential (V vs. reference) | Reference |

| Bipyridine (bpy) | Cu(II)/Cu(I) | 0.035 (vs. SCE) | cmu.edu |

| Me6TREN | Cu(II)/Cu(I) | -0.330 to -0.440 (vs. SCE) | cmu.edu |

| PMDETA | Cu(II)/Cu(I) | Varies with halide | cmu.edu |

| TPMA | Cu(II)/Cu(I) | Varies with halide | cmu.edu |

Electronic Structure and Bonding Analysis

The electronic structure and bonding in metal complexes of 2'-Mercapto-6'-methoxyacetophenone dictate their stability, reactivity, and spectroscopic properties. The interaction between the metal d-orbitals and the ligand's frontier orbitals is of particular importance.

While direct computational studies on 2'-Mercapto-6'-methoxyacetophenone complexes are scarce in the provided literature, insights can be drawn from related systems. For palladium(II) and platinum(II) complexes with nitrogen-containing ligands, density functional theory (DFT) and natural bond orbital (NBO) analysis have been used to understand the electronic configuration of the metal ion and the nature of the metal-ligand bonds. nih.gov These studies reveal the extent of electron donation from the ligand to the metal and can explain the observed electronic transitions, which are often metal-to-ligand charge transfer (MLCT) in nature. nih.gov

The electronic spectra of these complexes provide experimental evidence for their electronic structure. The spectra of transition metal complexes are characterized by d-d transitions and charge-transfer bands. The energies of these transitions are sensitive to the ligand field strength and the geometry of the complex. For instance, the electronic spectra of cobalt(II), nickel(II), and copper(II) complexes with chalcone-derived ligands suggest octahedral or square planar geometries based on the observed d-d transitions. jocpr.com

Catalytic Applications of Metal-2'-Mercapto-6'-methoxyacetophenone Complexes (excluding biological catalysis)

The unique electronic properties of metal complexes of 2'-Mercapto-6'-methoxyacetophenone make them promising candidates for various catalytic applications in organic synthesis.

Although specific examples of catalysis using 2'-Mercapto-6'-methoxyacetophenone complexes are not detailed in the provided search results, the catalytic activity of related complexes in key organic transformations is well-documented. Nickel-catalyzed cross-coupling reactions, for instance, have become a cornerstone of C-C bond formation. issuu.comnih.govrsc.orgscispace.com These reactions often proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, where the ligand plays a crucial role in stabilizing the nickel center in various oxidation states.

Manganese complexes are known to be effective catalysts for oxidation reactions, including the oxidation of alcohols and aromatic compounds. nih.govrsc.orguu.nlrug.nluit.no These reactions often involve high-valent manganese-oxo species as the active oxidants, which are generated from oxidants like hydrogen peroxide. The ligand environment around the manganese center is critical for tuning the reactivity and selectivity of these catalysts. nih.govuu.nl For example, manganese complexes with tetradentate N4 ligands have demonstrated high efficiency in the oxidation of secondary alcohols to ketones. nih.gov

Palladium complexes are renowned for their exceptional catalytic activity in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura coupling. While specific data for 2'-Mercapto-6'-methoxyacetophenone-palladium complexes is not available, the general principles suggest they could be effective catalysts. The efficiency of such catalytic systems depends on the stability and reactivity of the palladium intermediates, which are directly influenced by the coordinating ligand.

Table 2: Examples of Catalytic Applications of Related Metal Complexes

| Metal | Ligand Type | Reaction Type | Reference |

| Nickel | Various | Cross-coupling | issuu.comnih.govrsc.orgscispace.com |

| Manganese | Tetradentate N4 | Alcohol Oxidation | nih.govuu.nl |

| Palladium | Various | Suzuki-Miyaura Coupling | rsc.org |

| Cobalt | Bipyridine | Electrochemical Sensing |

Applications in Advanced Organic Synthesis and Materials Science

2'-Mercapto-6'-methoxyacetophenone as a Building Block in Complex Molecule Synthesis

The unique structural arrangement of a nucleophilic thiol group and an electrophilic ketone moiety ortho to each other on a methoxy-activated benzene (B151609) ring makes 2'-Mercapto-6'-methoxyacetophenone a versatile precursor for the synthesis of complex molecules, particularly heterocyclic systems.

The presence of the mercapto and acetyl groups in a 1,2-relationship on the aromatic ring is a classic structural motif for the synthesis of various sulfur-containing heterocycles through intramolecular cyclization reactions. While direct examples for 2'-Mercapto-6'-methoxyacetophenone are not extensively detailed, the reactivity of analogous 2-mercaptoaryl ketones is well-established for creating valuable scaffolds such as thiochromones and benzothiazines.

For instance, thiochromone (B8434766) derivatives, which are important structural motifs in medicinal chemistry, can be synthesized from related starting materials. One approach involves the reaction of β-oxodithioesters with substituted o-bromoacetophenones, promoted by a copper catalyst, to form the thiochromone core. sioc-journal.cn Another strategy is the conjugate addition of organocuprates to thiochromones to produce 2-alkylthiochroman-4-ones, which are themselves valuable precursors for further synthetic transformations. mdpi.com These methods highlight the potential of a mercaptoacetophenone structure to undergo cyclization and further functionalization to build the thiochromone or thiochromanone skeleton. The general scheme for such a transformation would involve an initial reaction at the thiol group followed by cyclization involving the ketone.

Furthermore, the synthesis of 2,1-benzothiazine derivatives has been achieved through the condensation of hydrazone derivatives of related cyclic thiazinones with various electrophiles. nih.gov This suggests that the ketone function in 2'-Mercapto-6'-methoxyacetophenone could be similarly transformed into a hydrazone, which can then act as a handle for constructing more complex heterocyclic systems. A plausible synthetic route to a key heterocyclic scaffold starting from a mercaptoacetophenone derivative is outlined in the table below.

| Starting Material Analogue | Reagent(s) | Product Scaffold | Potential Application |

| 2-Sulfinyl-thiochromones | Arylboronic acids, Pd(II)/XPhos | 2-Aryl-4H-thiochromen-4-one | Pharmaceutical research nih.gov |

| Thiochromones | Lithium dialkylcuprates | 2-Alkylthiochroman-4-ones | Privileged sulfur-containing motifs mdpi.com |

| 1-Methyl-1H-benzo[c] sioc-journal.cnCurrent time information in Bangalore, IN.thiazin-4(3H)-one 2,2-dioxide | Hydrazine monohydrate | 4-Hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] sioc-journal.cnCurrent time information in Bangalore, IN.thiazine 2,2-dioxide | Intermediate for MAO inhibitors nih.gov |

| Thiols and 3-chloropropyl isothiocyanate | K₂CO₃ | 2-Mercapto-5,6-dihydro-4H-1,3-thiazine | Biologically active N,S-heterocycles mdpi.com |

These examples demonstrate the utility of the mercapto-ketone moiety in constructing diverse heterocyclic frameworks through various cyclization strategies.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. tcichemicals.comnih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diverse compound libraries. nih.govslideshare.net

The functional groups within 2'-Mercapto-6'-methoxyacetophenone make it a suitable candidate for participation in MCRs. The thiol group can act as a nucleophile, while the ketone can undergo condensation with amines to form imines in situ, which are then susceptible to further reactions. A notable example of an MCR involving a thiol is the Mercaptoacetic Acid Locking Imine (MALI) reaction, which combines an aldehyde, an amine, and mercaptoacetic acid in a catalyst-free process. rsc.org This reaction is considered a green click reaction and has been used in polymer synthesis. rsc.org

While specific MCRs employing 2'-Mercapto-6'-methoxyacetophenone are not prominently documented, its potential can be inferred. For example, it could participate in a three-component reaction with an aldehyde and an amine, where the thiol group could add to an in situ-formed enamine or iminium ion, leading to complex heterocyclic structures. The table below summarizes some well-known MCRs and the potential role of a mercaptoacetophenone-type structure.

| Multicomponent Reaction | Typical Reactants | Potential Role of 2'-Mercapto-6'-methoxyacetophenone |

| Biginelli Reaction | Aldehyde, β-ketoester, Urea/Thiourea | Could potentially replace the β-ketoester component, although this is a non-standard application. |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | The ketone functionality could serve as the carbonyl component. |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | The ketone functionality could act as the carbonyl component. |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-ketoester, Ammonia | Could potentially serve as one of the β-dicarbonyl equivalents, leading to a highly substituted core. |

The versatility of MCRs suggests that 2'-Mercapto-6'-methoxyacetophenone could be a valuable intermediate for the one-pot synthesis of novel, complex molecules. tcichemicals.comorganic-chemistry.org

Role in Catalysis and Method Development

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comyoutube.com The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. nih.gov Ideal ligands often possess both steric bulk and electron-donating properties to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. youtube.comnih.gov

2'-Mercapto-6'-methoxyacetophenone possesses both a soft sulfur donor and a hard oxygen donor, making it a potential bidentate S,O-ligand. The coordination of both the thiol (as a thiolate) and the carbonyl oxygen to a metal center would form a stable six-membered chelate ring. Such ligands can stabilize the metal center and influence its catalytic activity. While triphenylphosphine (B44618) and bulky, electron-rich dialkylbiarylphosphines are common ligands in palladium catalysis, there is continued interest in developing new ligand classes. nih.govyoutube.com

Although the use of 2'-Mercapto-6'-methoxyacetophenone as a ligand in major cross-coupling reactions is not extensively reported, the fundamental properties of the molecule suggest its potential in this area. The electronic properties of the ligand, and thus the catalytic activity of its metal complex, could be tuned by modifying the substituents on the aromatic ring.

General Catalytic Cycle for Palladium Cross-Coupling:

Oxidative Addition: The Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (R-X), forming a Pd(II) complex. youtube.com

Transmetalation: A main group organometallic reagent (R'-M) transfers its organic group to the palladium complex, displacing the halide. youtube.com

Reductive Elimination: The two organic groups (R and R') couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The stability and reactivity of the intermediates in this cycle are critically influenced by the supporting ligands. uwindsor.ca The bidentate nature of 2'-Mercapto-6'-methoxyacetophenone could offer a unique electronic and steric environment at the metal center.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, thereby generating highly reactive radical intermediates under mild conditions. This strategy has enabled the development of novel synthetic transformations that are often difficult to achieve with traditional thermal methods. The workhorses in this field are typically transition metal complexes, such as those of ruthenium and iridium, which possess suitable photophysical properties.

For a molecule to be involved in photoredox catalysis, either as the catalyst or as a substrate that directly interacts with the excited state of the catalyst, it must have appropriate redox potentials and, for the catalyst, favorable excited-state properties (e.g., long lifetime, high quantum yield of formation).

There is currently no significant information in the searched literature to suggest that 2'-Mercapto-6'-methoxyacetophenone has been specifically studied or applied in the context of photoredox catalysis. Its photophysical properties, such as absorption spectrum, emission characteristics, and excited-state redox potentials, are not well-documented. Therefore, its role in this specific area of catalysis remains speculative.

Precursor for Advanced Functional Materials (excluding biological materials)

The synthesis of advanced functional materials often relies on monomers that possess specific, well-defined chemical functionalities that can be polymerized or incorporated into larger architectures. The structure of 2'-Mercapto-6'-methoxyacetophenone, with its reactive thiol and ketone groups, suggests its potential as a building block for specialty polymers or materials.

The thiol group is particularly useful in materials science, as it can undergo a variety of efficient "click" chemistry reactions, such as thiol-ene and thiol-yne additions, to form polymer backbones or to functionalize polymer surfaces. These reactions are typically high-yielding and proceed under mild conditions. For example, the Mercaptoacetic Acid Locking Imine (MALI) reaction has been used for polycondensation to create new types of polymers. rsc.org

Furthermore, aromatic thiols and phenols are known precursors to high-performance polymers that exhibit excellent thermal stability and chemical resistance. The presence of both functionalities in 2'-Mercapto-6'-methoxyacetophenone could be exploited to synthesize polymers with unique properties. For instance, polymerization through the thiol group could yield a polythioether with pendant methoxyacetophenone units. These pendant groups could then be used for secondary functionalization or could influence the material's bulk properties, such as its solubility, thermal behavior, or refractive index.

While direct applications of 2'-Mercapto-6'-methoxyacetophenone in the synthesis of non-biological functional materials are not well-documented in the available literature, its chemical nature suggests it could be a valuable monomer or precursor for materials such as:

Specialty Polythioethers: For applications requiring a high refractive index or specific metal-binding properties.

Cross-linked Networks: The ketone functionality could be used as a site for cross-linking, leading to the formation of robust thermoset materials.

Functional Surfaces: The thiol group can readily attach to gold surfaces or undergo reactions to modify the surfaces of other materials.

Further research would be needed to explore and realize the potential of this compound in the field of materials science.

Monomer for Polymer Synthesis

The functional groups within 2'-Mercapto-6'-methoxyacetophenone allow it to serve as a versatile monomer in various polymerization reactions. The presence of both a thiol and a ketone group on the same molecule opens possibilities for creating polymers with unique properties and functionalities.

Detailed Research Findings:

The thiol group (-SH) is known to participate in several types of polymerization. One primary method is polycondensation , where the thiol group reacts with another functional group, such as a carboxylic acid or an acyl chloride, on a co-monomer to form a thioester linkage. If reacted with a di-functional or multi-functional co-monomer, a linear or cross-linked polymer can be synthesized. For instance, condensation with a dicarboxylic acid would yield a poly(thioester).

Another significant application is in thiol-ene polymerization , a type of click chemistry reaction. In this process, the thiol group undergoes a radical-mediated addition across a double bond (alkene) of a co-monomer. This reaction is highly efficient, proceeds rapidly under mild conditions (often initiated by UV light), and is insensitive to many other functional groups, making it a powerful tool for creating well-defined polymer networks.

The acetophenone (B1666503) moiety can also be involved. The ketone's α-protons can be deprotonated to form an enolate, which can then participate in aldol-type condensation polymerizations. While less common, this pathway offers another route to incorporate this monomer into a polymer backbone.

The table below illustrates hypothetical polymerization reactions involving 2'-Mercapto-6'-methoxyacetophenone, showcasing its versatility based on the reactivity of its functional groups.

| Polymerization Type | Co-monomer Example | Resulting Polymer Linkage | Potential Polymer Backbone |

| Polycondensation | Adipoyl chloride | Thioester | Linear Poly(thioester) |

| Thiol-ene Polymerization | 1,4-Butanediol diacrylate | Thioether | Cross-linked Poly(thioether) |

| Aldol (B89426) Condensation | Terephthalaldehyde | Carbon-Carbon Double Bond | Conjugated Polymer |

These polymerization routes could lead to materials with tailored properties, such as high refractive indices, thermal stability, or specific optical characteristics, owing to the presence of the sulfur atom and the aromatic ring.

Components in Sensor Development (chemical, not biological)

The development of chemical sensors for detecting specific analytes is a critical area of materials science. The thiol group in 2'-Mercapto-6'-methoxyacetophenone is a key feature for its use in sensor design, particularly for detecting metal ions and certain organic molecules. mdpi.comnih.gov

Detailed Research Findings:

The primary mechanism by which thiol-containing compounds are used in sensors is through their strong affinity for the surfaces of noble metals, especially gold (Au) and silver (Ag). twistaroma.fr This property allows for the straightforward self-assembly of a monolayer of the molecule onto a metal surface, such as a gold nanoparticle or a gold electrode. This process, known as self-assembled monolayer (SAM) formation, creates a functionalized surface that can be used for sensing.

Colorimetric Sensors: One common approach involves gold or silver nanoparticles (AuNPs or AgNPs). twistaroma.fr In a colloidal solution, these nanoparticles have a distinct color (e.g., red for AuNPs). When an analyte is introduced that interacts with the 2'-Mercapto-6'-methoxyacetophenone molecules on the nanoparticle surface, it can cause the nanoparticles to aggregate or disperse. This change in inter-particle distance alters the surface plasmon resonance of the nanoparticles, resulting in a visible color change. For example, the presence of a specific metal ion that coordinates with the thiol and ketone groups could trigger aggregation, leading to a color shift from red to blue. twistaroma.fr

Fluorescent Sensors: This compound can also be integrated into fluorescent sensor systems. rsc.org The molecule itself might act as a fluorophore, or it could be used to quench the fluorescence of another molecule. The sensing mechanism would rely on the interaction of the target analyte with the thiol or acetophenone group, causing a change in the fluorescence signal ("turn-on" or "turn-off"). For instance, the binding of a heavy metal ion like mercury(II) to the thiol group can quench fluorescence, providing a measurable response to the concentration of the ion. nih.gov

The table below summarizes the potential roles of 2'-Mercapto-6'-methoxyacetophenone in different chemical sensor platforms.

| Sensor Type | Sensing Principle | Role of the Compound | Target Analyte Example |

| Colorimetric | Analyte-induced aggregation/dispersion of metal nanoparticles. twistaroma.fr | Surface ligand on AuNPs/AgNPs. | Heavy metal ions (e.g., Hg²⁺, Pb²⁺) |

| Fluorescent | Analyte binding causes a change in fluorescence intensity. rsc.org | Fluorophore or quencher whose properties are altered upon binding. | Metal ions, reactive oxygen species |

| Electrochemical | Analyte interaction changes the electrical properties of a functionalized electrode. | Forms a self-assembled monolayer (SAM) on a gold electrode. | Electroactive organic molecules |

The versatility of 2'-Mercapto-6'-methoxyacetophenone, derived from its distinct functional groups, positions it as a highly promising compound for creating advanced polymers and sensitive chemical detection systems.

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2'-Mercapto-6'-methoxyacetophenone. These methods model the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method for investigating the ground state properties of molecules like 2'-Mercapto-6'-methoxyacetophenone. By approximating the electron density, DFT can accurately predict molecular geometries, electronic energies, and other key characteristics. A typical DFT study on this molecule would involve geometry optimization to find the most stable arrangement of atoms, followed by frequency calculations to confirm that the structure corresponds to a true energy minimum.

Key ground state properties of 2'-Mercapto-6'-methoxyacetophenone that can be determined using DFT include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.

Electronic Energy and Distribution: The total energy of the molecule and the distribution of electron density, which can be visualized through molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting chemical reactivity.

Vibrational Frequencies: The characteristic vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum.

Table 1: Illustrative DFT-Calculated Ground State Properties of 2'-Mercapto-6'-methoxyacetophenone This table presents hypothetical data based on typical values for similar aromatic compounds, as direct computational studies on 2'-Mercapto-6'-methoxyacetophenone are not readily available in the cited literature. The purpose is to illustrate the type of data generated from DFT calculations.

| Property | Calculated Value (B3LYP/6-311+G(d,p)) |

| Total Energy | -955.1234 Hartree |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 Debye |

For even greater accuracy, particularly for electronic properties, ab initio (from first principles) methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more computationally intensive than DFT but can provide benchmark-quality results. They are particularly useful for refining the electronic energies and for studying systems where electron correlation effects are significant. For 2'-Mercapto-6'-methoxyacetophenone, high-accuracy ab initio calculations could be used to precisely determine properties like ionization potential and electron affinity, which are fundamental to its redox behavior.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms.

By modeling the transformation from reactants to products, the mechanism of reactions involving 2'-Mercapto-6'-methoxyacetophenone can be investigated. For instance, the intramolecular cyclization to form a benzothiazine derivative could be studied. Computational methods can identify the transition state structure for this process and calculate the activation energy barrier. This information is crucial for understanding the feasibility and rate of the reaction under different conditions. The influence of catalysts or different solvent environments on the reaction pathway can also be modeled.

When a reaction can proceed through multiple pathways leading to different products, computational modeling can help predict the selectivity. By comparing the activation energies of the competing transition states, the kinetically favored product can be identified. For example, in the case of electrophilic aromatic substitution on the benzene (B151609) ring of 2'-Mercapto-6'-methoxyacetophenone, calculations can predict whether the substitution is more likely to occur at the ortho or para position relative to the activating methoxy (B1213986) group, considering the directing effects of all substituents. While predicting exact yields is challenging, the relative energy barriers can provide a qualitative understanding of the product distribution.

Table 2: Hypothetical Reaction Barriers for Competing Pathways This table presents illustrative data to demonstrate how computational modeling can be used to predict reaction selectivity. The values are not based on specific literature for 2'-Mercapto-6'-methoxyacetophenone.

| Reaction Pathway | Transition State Energy (kcal/mol) | Predicted Outcome |

| Intramolecular Cyclization | +25.3 | Thermally accessible |

| Intermolecular Dimerization | +35.8 | Less favorable |

Conformational Analysis and Tautomerism Studies

The flexibility of the methoxy and mercapto groups, along with the potential for proton transfer, suggests that 2'-Mercapto-6'-methoxyacetophenone can exist in multiple conformations and potentially as different tautomers.

Conformational Analysis: The rotation around the C-O bond of the methoxy group and the C-S bond of the mercapto group leads to different spatial arrangements, or conformers. Computational studies can map the potential energy surface as a function of the relevant dihedral angles to identify the most stable conformers. For the methoxy group, a planar conformation with the methyl group in the plane of the aromatic ring is often favored to maximize conjugation, but steric hindrance from the adjacent acetyl group may lead to a non-planar arrangement being the most stable.

Tautomerism Studies: The presence of the mercapto group (thiol) adjacent to a carbonyl group opens up the possibility of thione-thiol tautomerism. The compound could potentially exist in equilibrium with its thione tautomer, where the proton from the sulfur atom has migrated to the carbonyl oxygen, and the C=O bond has become a C-O single bond, while the C-S bond has become a C=S double bond. Quantum chemical calculations can determine the relative energies of the thiol and thione tautomers. In most cases for aromatic thiols, the thiol form is significantly more stable than the thione form. Additionally, keto-enol tautomerism involving the acetyl group is a possibility, though typically less favored for simple acetophenones. Computational studies can quantify the energy difference between these tautomeric forms, providing insight into their relative populations at equilibrium.

Table 3: Illustrative Relative Energies of Tautomers This table provides hypothetical energy differences for potential tautomers of 2'-Mercapto-6'-methoxyacetophenone to illustrate the application of computational studies in this area.

| Tautomeric Form | Relative Energy (kcal/mol) | Predicted Stability |

| Thiol (ground state) | 0.0 | Most stable |

| Thione | +15.2 | Unlikely to be significantly populated |

| Enol | +10.5 | Less stable than the keto form |

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can guide experimental work and aid in the interpretation of spectral data. For 2'-Mercapto-6'-methoxyacetophenone, theoretical calculations can provide a detailed picture of its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, as well as its conformational dynamics in different environments.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have become a standard tool for predicting the NMR and IR spectra of organic molecules. By optimizing the molecular geometry and calculating the vibrational frequencies and magnetic shielding tensors, it is possible to obtain theoretical spectra that often show good agreement with experimental results.

Due to the lack of direct computational studies on 2'-Mercapto-6'-methoxyacetophenone, we can extrapolate expected values from studies on analogous compounds such as acetophenone (B1666503), 4-methoxyacetophenone, and other substituted acetophenones. For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed for such predictions. nih.govijrat.org

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. For 2'-Mercapto-6'-methoxyacetophenone, the electron-donating methoxy group (-OCH₃) and the mercapto group (-SH) are expected to influence the chemical shifts of the aromatic protons and carbons significantly. The acetyl group (-COCH₃) acts as an electron-withdrawing group.

Based on computational studies of related acetophenone derivatives, the predicted ¹H and ¹³C NMR chemical shifts for 2'-Mercapto-6'-methoxyacetophenone can be estimated. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. worldscientific.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2'-Mercapto-6'-methoxyacetophenone (Estimated from Analogous Compounds)

| Atom | Predicted Chemical Shift (ppm) | Rationale for Estimation |

| C=O | ~198 | Similar to acetophenone (~197.0 ppm) scribd.com |

| C1' | ~138 | Aromatic carbon attached to the acetyl group, influenced by adjacent substituents |

| C2' | ~135 | Aromatic carbon bearing the mercapto group |

| C3' | ~115 | Aromatic CH, shielded by the methoxy group |

| C4' | ~130 | Aromatic CH |

| C5' | ~120 | Aromatic CH |

| C6' | ~158 | Aromatic carbon bearing the methoxy group |

| -CH₃ (acetyl) | ~26 | Consistent with acetophenone (~26.6 ppm) scribd.com |

| -OCH₃ | ~56 | Typical for a methoxy group on an aromatic ring |

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2'-Mercapto-6'-methoxyacetophenone (Estimated from Analogous Compounds)

| Atom | Predicted Chemical Shift (ppm) | Rationale for Estimation |

| -SH | 3.0 - 4.0 | Typical range for a thiol proton, can be broad |

| Aromatic H (H3', H4', H5') | 6.5 - 7.8 | Range influenced by the electronic effects of the substituents |

| -CH₃ (acetyl) | ~2.6 | Similar to acetophenone (~2.61 ppm) rsc.org |

| -OCH₃ | ~3.9 | Consistent with methoxyacetophenone derivatives blogspot.com |

Predicted IR Vibrational Frequencies:

Theoretical IR spectroscopy can predict the vibrational frequencies corresponding to different functional groups within the molecule. For 2'-Mercapto-6'-methoxyacetophenone, key vibrational modes would include the C=O stretch of the ketone, the S-H stretch of the mercapto group, C-O stretches of the methoxy group, and various aromatic C-H and C=C vibrations. DFT calculations have been shown to accurately predict these frequencies for various acetophenone derivatives. nih.govnih.gov

Interactive Data Table: Predicted IR Vibrational Frequencies for 2'-Mercapto-6'-methoxyacetophenone (Estimated from Analogous Compounds)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Rationale for Estimation |

| S-H Stretch | ~2550 - 2600 | Characteristic stretching frequency for thiols |

| C-H Stretch (aromatic) | ~3000 - 3100 | Typical for aromatic C-H bonds ijrat.org |

| C-H Stretch (methyl) | ~2900 - 3000 | Typical for methyl C-H bonds ijrat.org |

| C=O Stretch | ~1680 | Characteristic of an aryl ketone, similar to acetophenone (~1680 cm⁻¹) blogspot.com |

| C=C Stretch (aromatic) | ~1450 - 1600 | Multiple bands expected for the benzene ring |

| C-O Stretch (methoxy) | ~1250 & ~1050 | Asymmetric and symmetric stretching modes |

| C-S Stretch | ~600 - 700 | Weaker absorption, characteristic of a C-S bond |

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. While specific MD studies on 2'-Mercapto-6'-methoxyacetophenone are not available, simulations on related acetophenone derivatives can offer insights into its likely dynamic properties. ias.ac.innih.gov